N-(3,5-dimethylphenyl)-7H-purin-6-amine N-(3,5-dimethylphenyl)-7H-purin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16719637
InChI: InChI=1S/C13H13N5/c1-8-3-9(2)5-10(4-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
SMILES:
Molecular Formula: C13H13N5
Molecular Weight: 239.28 g/mol

N-(3,5-dimethylphenyl)-7H-purin-6-amine

CAS No.:

Cat. No.: VC16719637

Molecular Formula: C13H13N5

Molecular Weight: 239.28 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-7H-purin-6-amine -

Specification

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-7H-purin-6-amine
Standard InChI InChI=1S/C13H13N5/c1-8-3-9(2)5-10(4-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
Standard InChI Key OWQMQPYAUSWQDX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NC2=NC=NC3=C2NC=N3)C

Introduction

Chemical Identity and Structural Features

N-(3,5-Dimethylphenyl)-7H-purin-6-amine (molecular formula: C₁₃H₁₃N₅, molecular weight: 239.28 g/mol) belongs to the class of 6-aminopurine derivatives. Its IUPAC name derives from the substitution pattern: the purine core is functionalized at the 6-position with an amine group linked to a 3,5-dimethylphenyl moiety. The dimethyl groups at the meta positions of the phenyl ring enhance steric bulk and lipophilicity, potentially influencing solubility and receptor-binding interactions .

Key Structural Attributes:

  • Purine Core: A bicyclic system comprising fused pyrimidine and imidazole rings.

  • 6-Amino Group: A primary amine critical for hydrogen bonding and intermolecular interactions.

  • 3,5-Dimethylphenyl Substituent: Aromatic ring with methyl groups at positions 3 and 5, modulating electronic and steric properties.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3,5-dimethylphenyl)-7H-purin-6-amine likely follows established methods for purine functionalization. A plausible route involves:

  • Nucleophilic Aromatic Substitution: Reacting 6-chloropurine with 3,5-dimethylaniline in the presence of a base (e.g., potassium carbonate) under reflux conditions .

  • Protection/Deprotection Strategies: Use of trimethylsilyl (TMS) groups to protect reactive sites, as demonstrated in silane-containing purine analogs .

Example Reaction Scheme:

6-Chloropurine+3,5-DimethylanilineBase, HeatN-(3,5-Dimethylphenyl)-7H-purin-6-amine+HCl\text{6-Chloropurine} + \text{3,5-Dimethylaniline} \xrightarrow{\text{Base, Heat}} \text{N-(3,5-Dimethylphenyl)-7H-purin-6-amine} + \text{HCl}

Physicochemical Properties

  • Solubility: Predicted low aqueous solubility due to the hydrophobic dimethylphenyl group; soluble in polar aprotic solvents (e.g., DMSO).

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ ~5.6 ppm), and methyl groups (δ ~2.3 ppm) .

    • IR: Stretching vibrations for N-H (3350 cm⁻¹), C=N (1650 cm⁻¹), and aromatic C-H (3050 cm⁻¹).

Biological Activities and Mechanistic Insights

Purine derivatives are renowned for their roles in modulating enzymes and receptors. While direct studies on N-(3,5-dimethylphenyl)-7H-purin-6-amine are sparse, structurally related compounds offer clues:

Hypothesized Targets

  • Purinergic Receptors (P1/P2): Adenosine receptors (A₁, A₂ₐ) may interact with the 6-amino group, influencing cAMP signaling.

  • Kinases: The purine scaffold resembles ATP, suggesting potential kinase inhibition (e.g., CDK or EGFR kinases) .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey SubstituentBioactivity Highlights
N-(3,5-Dimethylphenyl)-7H-purin-6-amineC₁₃H₁₃N₅3,5-DimethylphenylHypothesized kinase inhibition
9-(4-(Dimethylsilyl)butyl)-9H-purin-6-amine C₁₇H₂₃N₅SiDimethylsilyl-butylCrystallographic H-bonding studies
N-Nonyl-2-(7H-purin-6-ylsulfanyl)acetamideC₁₆H₂₅N₅OSSulfanyl-acetamideAntimicrobial (MIC: 4–8 µg/mL)

The dimethylphenyl substituent differentiates N-(3,5-dimethylphenyl)-7H-purin-6-amine from silicone-containing analogs and sulfur-functionalized derivatives, potentially offering improved metabolic stability.

Future Research Directions

  • Synthetic Optimization: Explore catalysts (e.g., Pd-based) to improve yield and purity.

  • Target Identification: High-throughput screening against kinase libraries or GPCR panels.

  • ADMET Profiling: Assess pharmacokinetics, including cytochrome P450 interactions and oral bioavailability.

  • Structure-Activity Relationships (SAR): Modify the dimethylphenyl group to para or ortho positions to evaluate steric effects.

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